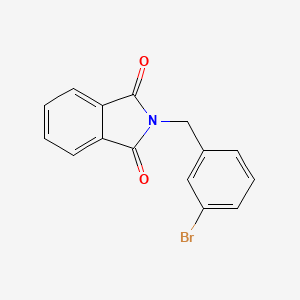

2-(3-Bromobenzyl)isoindoline-1,3-dione

説明

2-(3-Bromobenzyl)isoindoline-1,3-dione is a brominated derivative of isoindoline-1,3-dione, a heterocyclic scaffold widely used in medicinal chemistry and materials science. The compound features a benzyl group substituted with a bromine atom at the meta position, attached to the isoindoline-1,3-dione core. Its molecular formula is C₁₅H₁₀BrNO₂, with a molecular weight of 316.15 g/mol .

特性

IUPAC Name |

2-[(3-bromophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNJTQRBGXEHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 3-bromobenzylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. The general reaction scheme is as follows:

Condensation Reaction: Phthalic anhydride reacts with 3-bromobenzylamine to form the intermediate 3-bromobenzylphthalimide.

Cyclization: The intermediate undergoes cyclization to form this compound.

The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, can also be employed to minimize environmental impact.

化学反応の分析

Types of Reactions

2-(3-Bromobenzyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Oxidation Reactions: Oxidation of the compound can lead to the formation of isoindoline-1,3-dione derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents, such as dimethylformamide or acetonitrile, at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoindoline-1,3-dione derivatives, while reduction reactions produce amine derivatives.

科学的研究の応用

2-(3-Bromobenzyl)isoindoline-1,3-dione has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers, where its reactivity and functional groups are exploited for various applications.

作用機序

The mechanism of action of 2-(3-Bromobenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes or receptors involved in biological processes. The bromobenzyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and selectivity. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

The structural and functional properties of 2-(3-Bromobenzyl)isoindoline-1,3-dione can be contextualized against analogs with variations in substituent positions, chain lengths, and functional groups. Key comparisons are summarized below:

Positional Isomers: Bromine Substitution

- 2-(4-Bromobenzyl)isoindoline-1,3-dione (CAS: 129611-32-1): Bromine is at the para position of the benzyl group. Molecular formula: C₁₅H₁₀BrNO₂ (identical to the meta isomer). Differences in reactivity and crystallinity arise due to steric and electronic effects. Applications: The para isomer is frequently used as a precursor in Suzuki-Miyaura cross-coupling reactions due to favorable steric accessibility .

Alkyl Chain Variations

- 2-(3-Bromobutyl)isoindoline-1,3-dione (CAS: 130400-64-5): Features a butyl chain with bromine at the third carbon. Molecular formula: C₁₂H₁₂BrNO₂; molecular weight: 282.13 g/mol. Applications: Used in alkylation reactions or as intermediates in polymer synthesis.

Functional Group Modifications

2-(4-Chlorobenzyl)isoindoline-1,3-dione (Compound 4c from ):

- Chlorine replaces bromine at the para position.

- Melting point: 176.2–176.7°C ; purity: 98.0% .

- Chlorine’s smaller atomic radius and lower electronegativity compared to bromine result in weaker van der Waals interactions and lower melting points than brominated analogs .

- Biological activity: Chlorinated derivatives often show enhanced cholinesterase inhibition compared to brominated versions, as seen in acetylcholinesterase assays .

2-(3-Methoxybenzyl)isoindoline-1,3-dione (Compound 5e from ):

Heterocyclic and Aromatic Substitutions

2-(Thiophene-2-ylmethyl)isoindoline-1,3-dione (Compound 2k from ):

- 2-(Pyridin-2-ylmethyl)isoindoline-1,3-dione (Compound 2l from ): Pyridine ring introduces basic nitrogen, altering solubility and coordination chemistry. Yield: 78%; melting point: 125–127°C. Applications: Potential metal-chelating agents or catalysts .

生物活性

Overview

2-(3-Bromobenzyl)isoindoline-1,3-dione is a compound that belongs to the isoindoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromobenzyl substituent attached to the isoindoline core, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's. Studies indicate that isoindoline derivatives can effectively bind to the active sites of AChE, leading to increased acetylcholine levels in the brain .

- Antiproliferative Effects : Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. It disrupts tubulin polymerization, thereby inducing apoptosis in cancer cells .

Inhibition of Acetylcholinesterase

The inhibitory potency of this compound against AChE was evaluated in vitro. The results are summarized in the following table:

| Compound | IC50 (μM) |

|---|---|

| This compound | 5.4 |

| Rivastigmine | 6.0 |

| Donepezil | 7.5 |

This data indicates that this compound has comparable AChE inhibitory activity to established drugs used in Alzheimer's treatment .

Antiproliferative Activity

The antiproliferative effects were assessed using various cancer cell lines, with results shown below:

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 (Breast) | 25 |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 30 |

| HeLa (Cervical) | 28 |

These findings suggest that this compound is effective against multiple types of cancer cells and may serve as a promising lead compound for further development .

Study on Neuroprotective Effects

In a study investigating neuroprotective properties, this compound was tested on PC12 neurons subjected to oxidative stress. The compound demonstrated significant neuroprotection by reducing cell death induced by H₂O₂. The results were quantified using the MTT assay:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ Only | 40 |

| H₂O₂ + Compound | 75 |

This study highlights the potential use of the compound in treating neurodegenerative conditions by protecting neuronal cells from oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。